molecular formula C18H22O B1505688 2-Hexyloxy-1,1'-biphenyl

2-Hexyloxy-1,1'-biphenyl

Cat. No.: B1505688
M. Wt: 254.4 g/mol
InChI Key: SGPLGZMLIVHPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexyloxy-1,1'-biphenyl is a biphenyl derivative functionalized with a hexyloxy (-O-C₆H₁₃) group at the 2-position. This structure combines the rigid, planar biphenyl core with the flexibility of a long alkoxy chain, which can enhance the compound's solubility in organic solvents and tune its phase behavior, making it suitable for applications in materials science . As a research chemical, it is primarily investigated as a building block or monomer in the synthesis of more complex organic molecules and polymers, particularly for use in organic electronics such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The mechanism of action for this class of compounds in electronic devices stems from the electronic properties of the conjugated biphenyl core, which can facilitate charge transport, while the alkoxy substituent can influence molecular packing and material processability . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use. The purchaser assumes all responsibility for its safe handling and use in compliance with applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1-hexoxy-2-phenylbenzene

InChI

InChI=1S/C18H22O/c1-2-3-4-10-15-19-18-14-9-8-13-17(18)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3

InChI Key

SGPLGZMLIVHPET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Hexyloxy 1,1 Biphenyl and Its Precursors

Regioselective Etherification Strategies

Regioselective etherification strategies are a direct and common approach to synthesize 2-Hexyloxy-1,1'-biphenyl, starting from a hydroxylated biphenyl (B1667301) precursor. These methods focus on the selective formation of the ether bond at the desired position.

The most classical and widely used method for this transformation is the Williamson ether synthesis, a prime example of a nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, the precursor is 2-hydroxybiphenyl (also known as 2-phenylphenol). The synthesis proceeds in two main steps:

Deprotonation: 2-hydroxybiphenyl is treated with a suitable base to form the corresponding phenoxide. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield.

Nucleophilic Attack: The resulting 2-biphenyloxide then reacts with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane. The halide acts as the electrophile, and the phenoxide displaces the halide ion to form the desired ether.

The general reaction is as follows:

C₁₂H₉OH + Base → C₁₂H₉O⁻ + [Base-H]⁺

C₁₂H₉O⁻ + C₆H₁₃-X → C₁₂H₉-O-C₆H₁₃ + X⁻

Where X = Br, I, or another suitable leaving group.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism.

Reactant 1Reactant 2BaseSolventProductYield
2-Hydroxybiphenyl1-BromohexaneK₂CO₃AcetoneThis compoundHigh
2-Hydroxybiphenyl1-IodohexaneNaHDMFThis compoundHigh

An alternative regioselective approach involves the mono-alkylation of a biphenyl diol, such as biphenyl-2,2'-diol. This method requires careful control of reaction conditions to favor the formation of the mono-ether over the di-ether.

The selectivity for mono-alkylation can be achieved by:

Using a stoichiometric amount of the alkylating agent: By limiting the amount of the hexyl halide to one equivalent or slightly less, the probability of the second hydroxyl group reacting is reduced.

Employing a bulky base: A sterically hindered base may selectively deprotonate one of the hydroxyl groups, making it more accessible for alkylation.

Phase-transfer catalysis: This technique can be used to control the concentration of the reactive species in the organic phase, thereby influencing the selectivity of the reaction.

The reaction of biphenyl-2,2'-diol with one equivalent of 1-bromohexane in the presence of a base like potassium carbonate would yield a mixture of the desired 2-hexyloxy-2'-hydroxybiphenyl, the starting diol, and the di-alkylation product, 2,2'-di(hexyloxy)biphenyl. Careful chromatographic purification is then required to isolate the mono-ether.

Reactant 1Reactant 2Molar Ratio (1:2)BaseProduct
Biphenyl-2,2'-diol1-Bromohexane1:1K₂CO₃2-Hexyloxy-2'-hydroxybiphenyl

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed reactions provide powerful alternatives for the formation of the C-O ether bond, often under milder conditions and with broader substrate scope compared to traditional methods.

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction can be adapted to synthesize this compound by coupling 2-bromobiphenyl (B48390) with 1-hexanol (B41254).

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.

A typical reaction setup would involve:

Aryl Halide: 2-bromobiphenyl or 2-iodobiphenyl (B1664525)

Alcohol: 1-hexanol

Palladium Catalyst: A palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃

Ligand: A bulky, electron-rich phosphine (B1218219) ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or a ferrocenylphosphine (e.g., dppf).

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Aryl HalideAlcoholCatalystLigandBaseProduct
2-Bromobiphenyl1-HexanolPd(OAc)₂SPhosCs₂CO₃This compound
2-Iodobiphenyl1-HexanolPd₂(dba)₃XPhosNaOtBuThis compound

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. sci-hub.se Modern variations of this reaction have been developed to allow for the coupling of aryl halides with alcohols to form alkyl aryl ethers, often under milder conditions than the traditional high-temperature requirements.

To synthesize this compound via an Ullmann-type reaction, 2-bromobiphenyl could be reacted with sodium hexoxide (the sodium salt of 1-hexanol). The reaction is catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline (B135089) or an N,N-dimethylglycine.

The reaction would proceed as follows:

C₁₂H₉-Br + Na-O-C₆H₁₃ --(CuI, Ligand)--> C₁₂H₉-O-C₆H₁₃ + NaBr

These reactions are typically performed in a high-boiling polar solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO).

Aryl HalideAlkoxideCatalystLigandProduct
2-BromobiphenylSodium hexoxideCuI1,10-PhenanthrolineThis compound
2-IodobiphenylSodium hexoxideCuIN,N-DimethylglycineThis compound

Multi-step Synthetic Sequences

A plausible multi-step synthesis could be:

Suzuki Coupling: A reaction between 2-methoxyphenylboronic acid and bromobenzene, catalyzed by a palladium complex, would yield 2-methoxybiphenyl (B167064).

Demethylation: The methoxy (B1213986) group of 2-methoxybiphenyl would then be cleaved to afford 2-hydroxybiphenyl. This can be achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Williamson Ether Synthesis: Finally, the resulting 2-hydroxybiphenyl would be subjected to the Williamson ether synthesis with a hexyl halide as described in section 2.1.1 to yield the final product, this compound.

This multi-step approach offers flexibility in the synthesis of various substituted biphenyl ethers by allowing for the modification of the starting materials in the Suzuki coupling step.

StepReactant 1Reactant 2Reagent/CatalystProduct
1. Suzuki Coupling2-Methoxyphenylboronic acidBromobenzenePd(PPh₃)₄, Na₂CO₃2-Methoxybiphenyl
2. Demethylation2-Methoxybiphenyl-BBr₃2-Hydroxybiphenyl
3. Etherification2-Hydroxybiphenyl1-BromohexaneK₂CO₃This compound

Role as an Intermediate in Complex Organic Molecule Synthesis

The 2-alkoxybiphenyl moiety, of which this compound is a representative example, serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with applications in materials science and medicinal chemistry. The biphenyl core provides a rigid and tunable scaffold, while the alkoxy chain can influence solubility, liquid crystalline properties, and biological activity.

In the field of liquid crystals, alkoxy-substituted biphenyls are fundamental building blocks. The length and branching of the alkoxy chain, such as the hexyloxy group, can significantly impact the mesomorphic properties of the final molecule, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. 182.160.97researchgate.net These intermediates can be further functionalized to create more complex liquid crystalline materials for use in display technologies and other electro-optical devices. researchgate.net For instance, a biphenyl liquid crystal epoxy monomer containing a flexible hexyloxy chain has been synthesized and investigated for its thermal properties. researchgate.net

Furthermore, the biphenyl scaffold is present in numerous biologically active compounds. nih.gov The synthesis of these molecules often proceeds through intermediates like 2-alkoxybiphenyls, which can be modified through various organic reactions to introduce additional functional groups necessary for therapeutic activity. The specific substitution pattern on the biphenyl rings is critical for the molecule's interaction with biological targets.

Precursors for Polyconjugated Systems

Polyconjugated systems, such as poly(p-phenylene)s (PPPs) and poly(p-phenylene vinylene)s (PPVs), are a class of polymers with alternating single and double bonds that exhibit interesting electronic and optical properties. These materials are actively researched for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A significant challenge in the development of these materials is their processability, as the rigid polymer backbone often leads to poor solubility. The introduction of flexible side chains, such as hexyloxy groups, onto the aromatic rings of the polymer backbone is a common and effective strategy to improve solubility and allow for solution-based processing techniques. physicsjournal.net Therefore, monomers derived from this compound and related structures are crucial precursors for the synthesis of these functional polymers.

The properties of the resulting polyconjugated systems can be finely tuned by varying the structure of the monomeric precursors. For example, the length of the alkoxy side chains can influence the polymer's photophysical properties and its performance in electronic devices. researchgate.netnih.gov The synthesis of these polymers often involves polymerization reactions of appropriately functionalized biphenyl or phenylene monomers. The presence of the hexyloxy group not only enhances solubility but can also affect the polymer's morphology in the solid state, which in turn influences charge transport and device efficiency. Research has shown that polymers with different alkoxy side chains exhibit varied thin-film properties, which are dependent on the side chain configuration and molecular weight. nih.gov

The following table provides examples of polyconjugated systems where hexyloxy-substituted biphenyl or phenylene units are incorporated:

Polymer TypeMonomer Precursor TypeKey Property Influenced by Hexyloxy GroupPotential Application
Poly(p-phenylene) Dihalogenated alkoxy-biphenylSolubility, Solid-state packingOrganic Electronics
Poly(p-phenylene vinylene) Dialdehyde or bisphosphonate of alkoxy-biphenylSolubility, Photophysical propertiesOLEDs, OPVs
Poly(phenylene ethynylene) Dihalogenated alkoxy-biphenylSolubility, Electroluminescence efficiencyOLEDs

Despite a thorough search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific chemical compound this compound could not be located.

Information regarding the advanced spectroscopic and analytical characterization of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, is not available in the public domain.

Searches were conducted to find synthesis procedures and characterization data for this compound, as these would typically include the requested spectroscopic information. However, these searches consistently yielded data for related but structurally distinct compounds, such as 2,2'-bis(hexyloxy)-1,1'-biphenyl, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, and other derivatives. While these compounds share some structural similarities, their spectroscopic data would not be identical to or representative of this compound.

Consequently, the generation of a scientifically accurate article strictly adhering to the requested outline and focusing solely on this compound is not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction (XRD) and Crystallographic Analysis

While specific single-crystal X-ray diffraction studies for 2-Hexyloxy-1,1'-biphenyl were not identified in a survey of recent literature, the analysis of structurally related biphenyl (B1667301) derivatives highlights the utility of the method. Crystallographic analysis of various biphenyl compounds reveals crucial structural parameters, such as the dihedral angle between the two phenyl rings, which is a key conformational feature of this class of molecules. For instance, in the structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the aromatic rings of the biphenyl unit was determined to be 38.14 (2)°. nih.gov In another related structure, 2'-(2-Hydroxyethoxy)-1,1'-biphenyl-2-ol, two crystallographically independent molecules were found with the biphenyl rings twisted by 59.02 (13)° and 63.24 (16)°, respectively. researchgate.net These values illustrate the conformational flexibility of the biphenyl core, which is influenced by the nature and position of its substituents and the forces of crystal packing. researchgate.net

The crystal structures of substituted biphenyls are often stabilized by a network of intermolecular interactions, such as C—H⋯π contacts, which can be thoroughly characterized by XRD. researchgate.net The goal of any crystallization experiment is to produce high-quality single crystals suitable for diffraction, though this can be a challenging step. nih.gov

Table 1: Crystallographic Data for Selected Biphenyl Derivatives

Compound Name Crystal System Space Group Dihedral Angle (°) Reference
4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate Monoclinic P21/c 38.14 (2) nih.gov
2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene* Monoclinic P2/c 5.30 (7) researchgate.net
(2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Monoclinic P21 Not Reported researchgate.net
2'-(2-Hydroxyethoxy)-1,1'-biphenyl-2-ol (Molecule 1) Triclinic P-1 59.02 (13) researchgate.net
2'-(2-Hydroxyethoxy)-1,1'-biphenyl-2-ol (Molecule 2) Triclinic P-1 63.24 (16) researchgate.net

Note: Dihedral angle is between the thiophene (B33073) and benzene (B151609) rings.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure organic compound. This analysis provides the empirical formula of the substance and serves as a crucial checkpoint for purity and structural confirmation following synthesis. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and elemental composition.

For the target compound, this compound, the molecular formula is C₁₈H₂₂O. The theoretical elemental composition can be calculated from its molecular weight. While experimental data for this specific molecule is not detailed in the surveyed literature, results for closely related compounds demonstrate the application of this method. For example, in the synthesis of 2,2'-Bis(hexyloxy)-1,1'-biphenyl (C₂₄H₃₄O₂), the elemental analysis yielded results that were in close agreement with the calculated values. Similarly, the structures of more complex derivatives like N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine have also been confirmed using elemental analysis alongside other spectroscopic methods. researchgate.netproquest.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 216.198 85.66%
Hydrogen H 1.008 22.176 8.79%
Oxygen O 15.999 15.999 6.34%

| Total | C₁₈H₂₂O | | 254.373 | 100.00% |

Chemical Reactivity and Derivatization of the 2 Hexyloxy 1,1 Biphenyl Scaffold

Oxidation Reactions of Hexyloxy Substituents

The hexyloxy group in 2-Hexyloxy-1,1'-biphenyl is susceptible to oxidation, primarily at the benzylic-like carbon atom adjacent to the ether oxygen. While specific studies on this compound are not extensively documented, the oxidation of aryl alkyl ethers is a well-established transformation in organic chemistry. researchgate.netacs.org Common oxidizing agents can be employed to achieve this transformation, leading to a variety of functionalized products.

The reaction conditions and the choice of oxidant determine the final product. Milder oxidizing agents may lead to the formation of an aldehyde, while stronger conditions can result in the corresponding carboxylic acid. Photocatalytic methods have also been developed for the selective functionalization of alkyl groups in aryl alkyl ethers. researchgate.net

Oxidizing AgentPotential Product(s)Reaction Conditions
Chromic Acid (H₂CrO₄)Carboxylic AcidAcidic, aqueous conditions
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic, followed by acidic workup
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous, mild conditions
Acridinium photocatalystFunctionalized alkyl groupVisible light irradiation

This table presents potential oxidation reactions based on the general reactivity of aryl alkyl ethers.

Reduction Reactions on the Biphenyl (B1667301) Core and Alkoxy Groups

The biphenyl core of this compound can undergo reduction under specific conditions, most notably through dissolving metal reductions such as the Birch reduction. rsc.orgwikipedia.orgorganicreactions.orgmasterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgorganicreactions.orgmasterorganicchemistry.com For alkoxy-substituted biphenyls, such as 2-methoxybiphenyl (B167064), metal-ammonia reductions lead to partially reduced, non-conjugated diene products. rsc.org The regioselectivity of the reduction is influenced by the position of the alkoxy group.

The ether linkage of the hexyloxy group is generally stable to these reducing conditions. However, under harsh hydrogenolysis conditions (e.g., high-pressure hydrogen gas with a strong catalyst), cleavage of the C-O bond could potentially occur, though this is not a typical reduction pathway for the biphenyl core.

Reduction MethodSubstrate (Analogue)Product Type
Birch Reduction (Na/NH₃, EtOH)2-MethoxybiphenylPartially reduced cyclohexadiene derivative

This table is based on the reported reduction of a closely related analogue, 2-methoxybiphenyl. rsc.org

Electrophilic Aromatic Substitution on the Biphenyl Core

The hexyloxy group is an ortho-, para-directing and activating substituent in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic pi-system, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. In the case of this compound, the presence of two phenyl rings complicates the regioselectivity. The hexyloxy-substituted ring is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the para position (position 4') of the hexyloxy-substituted ring, due to steric hindrance at the ortho positions.

Halogenation: Reactions with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives, again favoring substitution on the activated ring. masterorganicchemistry.comkhanacademy.orglibretexts.orgyoutube.com

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) would also occur preferentially on the electron-rich, hexyloxy-substituted ring. youtube.comorganic-chemistry.orgyoutube.comyoutube.comkhanacademy.org The resulting ketone is a deactivating group, which prevents further acylation of the same ring. organic-chemistry.org

ReactionReagentsExpected Major Product Position
NitrationHNO₃, H₂SO₄4'-nitro-2-hexyloxy-1,1'-biphenyl
BrominationBr₂, FeBr₃4'-bromo-2-hexyloxy-1,1'-biphenyl
Friedel-Crafts AcylationRCOCl, AlCl₃4'-acyl-2-hexyloxy-1,1'-biphenyl

This table outlines the expected regioselectivity based on the directing effects of the hexyloxy group.

Functionalization for Polymerization and Crosslinking

The this compound scaffold can be functionalized to introduce polymerizable groups, enabling its incorporation into polymeric materials. This can be achieved by first performing an electrophilic aromatic substitution to introduce a reactive handle, such as a hydroxyl, amino, or vinyl group, which can then be further modified or directly polymerized.

For example, a hydroxyl group can be introduced via sulfonation followed by alkali fusion. This hydroxyl group can then be converted into an acrylate (B77674) or methacrylate (B99206) monomer by reaction with acryloyl chloride or methacryloyl chloride, respectively. These monomers can then undergo free-radical polymerization to form polymers containing the this compound moiety in the side chain.

Furthermore, bifunctional derivatives of biphenyl can be used as crosslinking agents in polymer synthesis. nih.govkisti.re.kracs.org For instance, if di-functionalized derivatives of this compound were synthesized (e.g., with two polymerizable groups), they could be used to create crosslinked polymer networks. nih.gov These networks often exhibit enhanced thermal and mechanical properties.

Incorporation into Coordination Complexes and Supramolecular Assemblies

Biphenyl derivatives are widely used as ligands in coordination chemistry and as building blocks for supramolecular assemblies. mdpi.comhud.ac.ukncf.edunih.gov The this compound scaffold can be functionalized with coordinating groups, such as phosphines, pyridines, or carboxylic acids, to create ligands for various metal centers. The biphenyl backbone provides a rigid and sterically defined framework, which can influence the geometry and properties of the resulting metal complexes.

The presence of the hexyloxy group can also influence the self-assembly behavior of this compound derivatives. The long alkyl chain can participate in van der Waals interactions, promoting the formation of ordered supramolecular structures such as liquid crystals or organogels. nih.gov The interplay between the pi-pi stacking of the biphenyl core and the hydrophobic interactions of the hexyloxy chains can lead to the formation of complex and functional nano- and microstructures. nih.govresearchgate.netbiorxiv.org

Functional Group AdditionPotential Application
Phosphine (B1218219) groupsLigands for catalysis
Pyridyl groupsBuilding blocks for metallosupramolecular architectures
Carboxylic acid groupsFormation of metal-organic frameworks (MOFs)
Long-chain alkoxy groupsPromotion of self-assembly into liquid crystals or gels

This table provides examples of how functionalization can lead to applications in coordination and supramolecular chemistry.

Structure Performance Relationships and Molecular Design Principles

Influence of Alkoxy Chain Length on Molecular Behavior

The alkoxy group is a common substituent used to modify the properties of organic molecules. In the case of 2-Hexyloxy-1,1'-biphenyl, the hexyl chain plays a significant role in determining its physical and chemical characteristics. The length of the alkyl portion of an alkoxy substituent can systematically alter various molecular behaviors.

Longer alkoxy chains, such as the hexyloxy group, increase the molecule's lipophilicity and can influence its solubility in nonpolar solvents. The flexibility of the alkyl chain also affects intermolecular interactions, which in turn impacts the material's bulk properties like melting point and liquid crystalline behavior. For instance, in hexaarylbenzenes, melting points were observed to decrease as the alkoxy chain length increased from ethoxy to hexyloxy. mdpi.com This trend is often attributed to the disruption of ordered molecular packing in the crystalline phase by the increased molecular motion of longer chains. mdpi.com

Furthermore, the chain length can have a profound impact on biological activity in related systems. Studies on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that the length of the alkoxy chain markedly influenced their potency. nih.gov An ethoxy chain resulted in the highest potency, while methoxy (B1213986) and butoxy analogues were less potent. nih.gov This highlights that a direct linear relationship is not always observed; instead, an optimal chain length often exists for a specific biological interaction. In the context of liquid crystal polymers, increasing the length and number of terminal alkoxy chains enhances the "spatial volume effect," leading to transitions in the material's phase structure, for example, from a smectic phase to a hexagonal columnar phase. researchgate.net

PropertyInfluence of Increasing Alkoxy Chain LengthExample System
Melting PointGenerally decreases due to disruption of crystal packing. mdpi.comHexaarylbenzenes mdpi.com
Liquid Crystalline PhaseCan induce or alter mesophases (e.g., smectic to columnar). researchgate.netSide-chain liquid crystal polymers researchgate.net
Biological PotencyCan significantly influence activity, often with an optimal length. nih.gov'Nitazene' opioids nih.gov
Photophysical PropertiesCan affect aggregation and solid-state luminescence without altering solution-state absorption. mdpi.comHexaarylbenzenes mdpi.com
Table 1. General Effects of Alkoxy Chain Length on Molecular and Material Properties.

Impact of Substituent Position on Chemical Properties and Reactivity

The position of a substituent on the biphenyl (B1667301) core is a critical determinant of its properties, particularly concerning stereochemistry and chemical reactivity. In this compound, the hexyloxy group is located at the C2 position, which is an ortho position relative to the bond connecting the two phenyl rings.

This ortho substitution is crucial for inducing a phenomenon known as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cnpharmaguideline.com The steric bulk of the ortho-hexyloxy group clashes with the hydrogen atoms on the ortho position of the adjacent phenyl ring, creating a significant energy barrier to rotation around the pivotal C1-C1' bond. pharmaguideline.comslideshare.net If this barrier is high enough, the molecule cannot freely rotate, leading to the existence of stable, non-superimposable mirror-image conformations (enantiomers). This axial chirality is a cornerstone of many applications in asymmetric catalysis. pharmaguideline.com

From an electronic standpoint, the alkoxy group is an activating substituent in electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The oxygen atom can donate electron density to the aromatic ring through resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). lumenlearning.com As an activating group, the hexyloxy substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself. libretexts.org This directing effect is a fundamental principle in the synthesis of more complex, polysubstituted biphenyl derivatives.

Substituent PositionKey ImpactConsequence for this compound
Ortho (C2, C2')Steric hindrance restricts rotation around the C1-C1' bond. slideshare.netPotential for stable atropisomers (axial chirality). pharmaguideline.com
Ortho/ParaElectron-donating resonance effect activates the ring for EAS. lumenlearning.comIncreased reactivity and directs incoming electrophiles to specific positions. libretexts.org
MetaLess influenced by the substituent's resonance effect.Substitution at this position is generally disfavored. libretexts.org
Table 2. Influence of Substituent Position on the Properties of Biphenyl Scaffolds.

Rational Design of Biphenyl-Based Scaffolds for Tunable Characteristics

The principles outlined above form the basis for the rational design of biphenyl-based scaffolds with characteristics tailored for specific applications. By strategically selecting substituents, their positions, and other structural features, chemists can fine-tune the steric and electronic properties of the molecule.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. For example, novel biphenyl-based derivatives have been identified as selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov In such drug design endeavors, the biphenyl core acts as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement to maximize binding affinity and selectivity for a biological target. Modifications to the substituents can modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Role as Chiral Ligands in Asymmetric Catalysis (related biphenyl derivatives)

The most prominent application of ortho-substituted, axially chiral biphenyls is their use as ligands in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that forces a chemical reaction to proceed enantioselectively, yielding one enantiomer of the product in excess. acs.orgnih.gov

Biphenyl derivatives with bulky groups at the 2, 2', 6, and 6' positions can exhibit high rotational barriers, leading to configurationally stable atropisomers that can be resolved into their separate enantiomers. slideshare.net These resolved enantiomers are the foundation for widely used chiral ligands such as BINAP and its analogues. The 2-hexyloxy group in this compound is a step towards creating such a sterically hindered system. While monosubstitution at an ortho position may not always provide sufficient stability for isolation at room temperature, it is a fundamental structural motif in this class of compounds. slideshare.net

The design of these ligands is highly modular. Variation of the substituent groups at the 3, 3', 5, 5', 6, and 6' positions can fine-tune the electronic and steric properties of the ligand. This tuning alters the activity and selectivity of the metal catalyst to which it is bound. For example, electron-donating or withdrawing groups can change the electron density at the metal center, while modifying the size of the substituents adjusts the shape of the chiral pocket around the active site. This adaptability has made axially chiral biaryl ligands indispensable tools for the asymmetric synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. snnu.edu.cnacs.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Electronic Structure Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2-Hexyloxy-1,1'-biphenyl. These calculations can provide detailed information on orbital energies, charge distribution, and molecular geometry, which are fundamental to understanding the compound's chemical behavior.

The presence of the electron-donating hexyloxy group at the ortho position is expected to significantly influence the electronic properties of the biphenyl (B1667301) system. This substituent can affect the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the alkoxy group would likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Calculations can also reveal the distribution of electron density and the Mulliken atomic charges on each atom. This information helps in predicting the reactive sites within the molecule. For instance, the oxygen atom of the hexyloxy group is expected to have a partial negative charge, while the carbon atoms of the aromatic rings will have varying charge distributions due to the substituent's influence.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data are illustrative and based on typical values for similar alkoxy-substituted biphenyls calculated using DFT methods, as specific experimental or calculated data for this compound are not readily available in the cited literature.

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-0.9 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.9 eVIndicates chemical reactivity and stability.
Dipole Moment~1.5 DReflects the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Studies

The conformational flexibility of biphenyl derivatives is a key area of study, largely centered around the rotation about the central carbon-carbon single bond that connects the two phenyl rings. This rotation is subject to steric hindrance, especially from substituents at the ortho positions. libretexts.org In this compound, the bulky hexyloxy group creates a significant steric barrier, influencing the molecule's preferred conformation.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape and the dynamics of the torsional angle (dihedral angle) between the two phenyl rings. mdpi.com These simulations model the movement of atoms over time, providing insights into the rotational energy barriers and the stability of different conformers. researchgate.net For ortho-substituted biphenyls, the planar conformation is generally destabilized due to steric repulsion between the ortho substituents. nih.gov Consequently, the molecule adopts a twisted conformation. The equilibrium dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance. ic.ac.uk

The energy barrier to rotation around the central C-C bond is a critical parameter that determines whether different rotational isomers (atropisomers) can be isolated at room temperature. slideshare.net A sufficiently high barrier (typically > 20 kcal/mol) allows for the existence of stable, separable enantiomers if the molecule is chiral. libretexts.org While this compound itself is not chiral, understanding its rotational barrier is crucial for designing related chiral molecules.

Table 2: Conformational Parameters for Ortho-Substituted Biphenyls Note: The values presented are generalized from studies on various ortho-substituted biphenyls and are intended to be representative for a molecule like this compound.

ParameterTypical Range of ValuesInfluencing Factors
Equilibrium Dihedral Angle50° - 70°Size and nature of the ortho substituent. nih.gov
Rotational Energy Barrier (Planar Transition State)10 - 25 kcal/molSteric hindrance from the ortho group. researchgate.net
Rotational Energy Barrier (Perpendicular Transition State)2 - 5 kcal/molLoss of π-conjugation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These approaches are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. tandfonline.com

For a molecule like this compound, a QSAR/QSPR model would involve calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features. These descriptors can then be correlated with an experimentally determined activity or property using statistical methods like multiple linear regression or machine learning algorithms.

Relevant descriptors for this compound would include:

Topological descriptors: Molecular weight, number of atoms, etc.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Hydrophobic descriptors: LogP (octanol-water partition coefficient), which would be significantly influenced by the hexyloxy chain.

Steric descriptors: Molar refractivity, van der Waals volume, which are related to the size and shape of the molecule.

These models can be used to predict properties such as solubility, toxicity, or binding affinity to a biological target. The development of robust QSAR/QSPR models for classes of compounds including biphenyl derivatives can significantly expedite the discovery of new functional molecules. nih.gov

Table 3: Key Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassSpecific Descriptor ExamplePredicted Influence on Properties
HydrophobicLogPHigh value due to the hexyloxy group and biphenyl core, influencing membrane permeability and solubility.
ElectronicHOMO EnergyInfluences reactivity in redox processes and charge-transfer interactions.
StericMolar RefractivityReflects molecular volume and polarizability, affecting binding interactions.
TopologicalWiener IndexRelates to the branching of the molecule, which can impact its physical properties.

Mechanistic Studies of Reactions Involving Biphenyl Systems

Theoretical and computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, mechanistic studies could focus on several types of reactions:

Electrophilic Aromatic Substitution: The hexyloxy group is an activating, ortho-, para-directing group. Computational studies can model the transition states for electrophilic attack at various positions on the substituted and unsubstituted rings, predicting the regioselectivity of reactions like nitration or halogenation. The steric hindrance from the ortho-hexyloxy group would likely disfavor substitution at the adjacent positions.

Reactions at the Ether Linkage: The C-O bond of the ether can undergo cleavage under certain conditions. Quantum chemical calculations can be used to model the reaction pathways for ether cleavage, for example, by strong acids, and to determine the activation energies for these processes.

Cross-Coupling Reactions: Biphenyls are often synthesized via cross-coupling reactions. Mechanistic studies of these reactions, often involving transition metal catalysts, can be performed using computational methods to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The presence of the hexyloxy group could influence the efficiency of these reactions through both steric and electronic effects.

By modeling the potential energy surfaces of these reactions, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism at a molecular level.

Applications in Advanced Materials and Device Development

Organic Electronic Materials

The biphenyl (B1667301) moiety is a well-established building block in organic electronics due to its inherent charge-transporting capabilities and thermal stability. The addition of a hexyloxy chain can enhance solubility for solution-based processing and influence the molecular packing in the solid state, which is a critical factor for device performance.

Organic Photovoltaics (OPVs)

While direct application of 2-Hexyloxy-1,1'-biphenyl in the active layer of organic solar cells is not extensively documented, the biphenyl scaffold is a common component in materials designed for this purpose. Biphenyl-based compounds are utilized in the photoactive layer of organic solar cells, where the addition of such compounds to the donor-acceptor blend can improve power conversion efficiency through optimized morphology and charge transport. In some device architectures, derivatives like N,N-Bis(4-hexyloxyphenyl)-4-bromoaniline serve as precursors for hole-transporting materials used in dye-sensitized solar cells. rsc.org The fundamental role of the biphenyl unit is to facilitate charge transport, and the hexyloxy group can improve processability, a key factor for creating the bulk heterojunction morphology essential for efficient exciton (B1674681) dissociation and charge extraction in OPVs. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, biphenyl derivatives are frequently employed as host materials in the emissive layer or as components in charge-transporting layers. The wide bandgap of the biphenyl core allows for efficient energy transfer to guest emitter molecules. The hexyloxy substituent can be used to tune the electronic properties and prevent unwanted crystallization in thin films, thereby enhancing device stability and lifetime.

A notable derivative, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, has been synthesized for optoelectronic applications. This compound incorporates the hexyloxy-biphenyl moiety as part of a larger structure designed for use in electronic devices, highlighting the utility of this chemical unit in creating functional organic materials.

Organic Field-Effect Transistors (OFETs)

Liquid Crystalline Systems

The molecular shape of this compound, featuring a rigid core and a flexible tail, is characteristic of a mesogenic compound, a molecule that can exhibit liquid crystal phases under specific temperature conditions.

Mesogenic Behavior and Phase Transitions

The presence of an alkoxy chain on a biphenyl core is a common motif in calamitic (rod-like) liquid crystals. The length of this chain significantly influences the type of mesophase formed and the transition temperatures between them. For alkoxybiphenyls, increasing the chain length generally tends to stabilize smectic phases over nematic phases. mdpi.com

While specific phase transition data for the 2-hexyloxy isomer is limited, studies on related alkoxybiphenyl compounds provide valuable insights. For example, research on a homologous series of 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines demonstrated that mesophase formation is dependent on the alkoxy chain length, with a stable nematic phase appearing for longer chains. nih.gov Similarly, studies on 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines show both nematic and smectic A phases, with smectic C phases emerging for longer alkoxy chains (n=7 and 8). nih.gov A detailed investigation of 4,4′-bis(6-hydroxy-1-hexyloxy)biphenyl revealed multiple phase transitions, which were attributed to conformational changes in both the flexible hexyloxy chains and the rigid biphenyl core. researchgate.net

The tables below summarize the phase transition temperatures for several related alkoxybiphenyl compounds, illustrating the influence of molecular structure on mesogenic behavior.

Compound SeriesAlkoxy Chain Length (n)Phase Transitions on Heating (°C)
2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines nih.gov6Cr 180.2 SmA 256.4 N 273.7 I
7Cr 174.9 SmC 189.6 SmA 248.1 N 264.4 I
8Cr 168.3 SmC 203.1 SmA 247.3 N 256.3 I
Compound SeriesAlkoxy Chain Length (n)Phase Transitions on Heating (°C)
2-(4′-alkoxybiphen-4-yl)-6-methylquinolines nih.gov6Cr 178.6 N 281.3 I
7Cr 178.1 N 273.2 I
8Cr 177.7 SmC 190.9 N 263.1 I

Integration in Electro-optical Display Systems

Biphenyl derivatives are foundational materials in the liquid crystal display (LCD) industry. stackexchange.comlcddisplay.co Their anisotropic properties, such as birefringence (optical anisotropy) and dielectric anisotropy, allow for the manipulation of light when an electric field is applied. Liquid crystal mixtures used in commercial displays often contain various biphenyl compounds, including those with alkyl and alkoxy side chains, to achieve the desired physical properties like a broad nematic temperature range, low viscosity, and appropriate dielectric constant. proculustech.com

Polymer Chemistry

In the realm of polymer chemistry, the biphenyl moiety of this compound offers a rigid and electronically active component, while the hexyloxy group provides solubility and processability. This combination of features makes it a candidate for incorporation into various polymer structures, influencing their physical and chemical characteristics.

Monomeric Units for Conjugated and Functional Polymers

While direct polymerization of this compound into homopolymers is not widely documented in available research, its structural motifs are relevant in the broader context of functional polymers. Biphenyl units, in general, are integral to a variety of conjugated polymers due to their ability to support delocalized π-electron systems, which is crucial for electronic and optoelectronic properties. The introduction of alkoxy side chains, such as the hexyloxy group, is a common strategy to enhance the solubility of otherwise intractable conjugated polymer backbones, facilitating their processing from solution for device fabrication.

Functional polymers can be synthesized through the polymerization of monomers containing specific reactive groups. For instance, derivatives of biphenyl, such as acrylated or vinyl-substituted versions, can serve as monomers in polymerization reactions. Research has been conducted on the synthesis of crosslinked polymers using acrylated biphenyl monomers like 2-phenylphenolmonoacrylate (2PPMA) and 4-phenylphenolmonoacrylate (4PPMA), with 4,4'-dihydroxybiphenyldiacrylate (44BDA) as a crosslinker. nih.gov These studies investigate how the biphenyl side groups can introduce noncovalent π-π interactions within the polymer network, influencing properties such as swelling and mechanical strength. nih.gov

Advanced Polymer Synthesis and Properties

The synthesis of advanced polymers often involves the strategic selection of monomers to achieve desired material properties. The incorporation of biphenyl units can impart high thermal stability, mechanical robustness, and specific optical and electronic functionalities. For example, block copolymers containing poly(5'-hexyloxy-1',4-biphenyl) have been synthesized for potential applications in proton exchange membrane fuel cells, highlighting the role of substituted biphenyls in creating materials with specialized functions.

The properties of polymers are significantly influenced by their molecular architecture. The presence of the hexyloxy side chain in a hypothetical poly(this compound) would be expected to lower the melting point and glass transition temperature compared to an unsubstituted polyphenyl backbone, while also improving its solubility in common organic solvents. These properties are critical for the processability of polymers into thin films and other forms required for electronic and sensory devices.

Below is a conceptual table illustrating the potential impact of the this compound monomeric unit on polymer properties, based on general principles of polymer science.

PropertyInfluence of this compound UnitRationale
Solubility IncreasedThe flexible hexyloxy side chains disrupt polymer chain packing and increase entropy of mixing.
Processability EnhancedImproved solubility allows for solution-based processing techniques like spin-coating and printing.
Thermal Stability Moderate to HighThe rigid biphenyl backbone contributes to thermal resistance.
Mechanical Strength ModerateThe flexible side chains may reduce intermolecular forces compared to unsubstituted polyphenyls.
Optical Properties Potential for FluorescenceThe biphenyl unit is a known fluorophore; its incorporation can lead to fluorescent polymers.

Sensory Materials

The development of materials capable of detecting specific chemical or physical stimuli is a significant area of materials science. The inherent fluorescence of the biphenyl core in this compound makes it a molecule of interest for the design of sensory materials, particularly those based on fluorescence detection.

Development of Fluorescence-Based Detection Platforms

Fluorescence-based sensors are widely utilized due to their high sensitivity and selectivity. The principle often involves the interaction of an analyte with a fluorescent molecule (fluorophore), leading to a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). While specific research detailing the use of this compound in such platforms is limited, the broader class of biphenyl derivatives has been explored for these applications.

A hypothetical fluorescence-based sensor could involve a polymer with this compound units where the hexyloxy group or another part of the molecule is designed to interact with a specific analyte. This interaction could alter the electronic properties of the biphenyl fluorophore, resulting in a detectable change in fluorescence.

The following table outlines the key components and principles of a potential fluorescence-based sensor incorporating a polymer derived from this compound.

Component / PrincipleDescriptionRole of this compound
Fluorophore The light-emitting component of the sensor.The biphenyl unit acts as the intrinsic fluorophore.
Recognition Element A part of the sensor that selectively interacts with the target analyte.The hexyloxy group or other functional groups could be modified to provide specific binding sites.
Signal Transduction The mechanism by which analyte binding is converted into a measurable signal.Analyte interaction can induce conformational changes or electronic perturbations that affect the fluorescence of the biphenyl units.
Signal Amplification Enhancement of the sensor's response to low concentrations of the analyte.In a conjugated polymer, exciton migration along the backbone can lead to amplified quenching or enhancement of fluorescence.

Exploration of Biological Activities and Interactions

Studies on Membrane Dynamics and Interactions

While direct studies on the interaction of 2-Hexyloxy-1,1'-biphenyl with biological membranes are not extensively documented, research on related polymeric structures provides insights into the role of the hexyloxy group in modulating membrane-like interactions. A study on a block copolymer, poly(5'-hexyloxy-1',4-biphenyl)-b-poly(2',4'-bispropoxysulfonate-1',4-biphenyl), designed for proton exchange membranes, highlights the contribution of the flexible hexyloxy side groups to the material's solubility and film-forming characteristics. nih.gov This suggests that the hexyloxy moiety can influence the physical properties of biphenyl-containing structures, which may translate to specific interactions with the lipid bilayer of cell membranes.

The interaction of small molecules with lipid bilayers can alter membrane properties such as fluidity and permeability. The amphipathic nature of a molecule, possessing both hydrophobic and hydrophilic regions, often dictates its orientation and depth of insertion into the membrane. In the case of this compound, the biphenyl (B1667301) core represents a significant hydrophobic component, while the ether linkage of the hexyloxy group introduces a degree of polarity. The flexible hexyl chain would further contribute to the lipophilic character of the molecule.

Table 1: Potential Interactions of this compound with Lipid Bilayers

Molecular Component Potential Interaction with Lipid Bilayer
Biphenyl Core Hydrophobic interactions with the acyl chains of phospholipids.
Hexyloxy Group The ether oxygen may interact with the polar head groups of phospholipids, while the hexyl chain would be situated within the hydrophobic core of the membrane.

Research into Antimicrobial Properties of Biphenyl Derivatives

Biphenyl derivatives have been a subject of interest in the search for new antimicrobial agents. A number of studies have demonstrated that the antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the biphenyl rings. For instance, the presence of hydroxyl groups has been shown to be beneficial for antibacterial activity. nih.gov

Research on various synthetic biphenyl compounds has revealed moderate to good activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for some antimicrobial biphenyls is thought to involve the disruption of the bacterial membrane. rug.nl For example, some biphenyl peptidomimetic amphiphiles have shown potent minimum inhibitory concentration (MIC) values and are believed to act as membrane-disrupting agents. nih.gov

While specific data on the antimicrobial activity of this compound is not available, the structural characteristics of the molecule, namely its lipophilicity conferred by the biphenyl and hexyloxy groups, could facilitate its interaction with and potential disruption of bacterial cell membranes. The general findings for biphenyl derivatives suggest that this class of compounds holds potential for antimicrobial applications, warranting further investigation into the specific effects of substituents like the hexyloxy group.

Table 2: Antimicrobial Activity of Selected Biphenyl Derivatives

Compound Target Organism(s) Reported Activity
3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol Carbapenem-resistant Acinetobacter baumannii Comparable inhibitory activity to ciprofloxacin. nih.gov
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol Carbapenem-resistant Acinetobacter baumannii Comparable inhibitory activity to ciprofloxacin. nih.gov
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol Methicillin-resistant Staphylococcus aureus (MRSA) MIC value as low as 6.25 μg/mL. nih.gov
Protosappanin A Methicillin-resistant Staphylococcus aureus (MRSA) MIC at 64 mg/L. nih.gov
Protosappanin B Methicillin-resistant Staphylococcus aureus (MRSA) MIC at 128 mg/L. nih.gov

Investigation of Enzyme Inhibition in Related Compounds

Biphenyl and its derivatives have been explored as inhibitors of various enzymes, indicating that this structural motif can be adapted to target specific active sites. The inhibitory potential is largely dictated by the substituents on the biphenyl core, which influence the compound's binding affinity and selectivity.

For example, certain biphenyl ether derivatives have been shown to inhibit aryl sulfatases, with the substitution pattern playing a crucial role in their activity and selectivity. nih.gov In another study, biphenyl-substituted chalcone (B49325) derivatives were found to be effective inhibitors of human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase. researchgate.net

Furthermore, some 2-benzoyl-cyclohexane-1,3-dione derivatives, which contain a biphenyl-like structural element, are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase. nih.gov The presence of a strongly electronegative group at the ortho position of the benzoyl moiety was found to be crucial for potent inhibition. nih.gov These findings underscore the versatility of the biphenyl scaffold in the design of enzyme inhibitors. While there is no specific research on the enzyme inhibitory activity of this compound, the existing literature on related compounds suggests that the biphenyl structure can serve as a foundation for developing targeted enzyme inhibitors.

Table 3: Examples of Enzyme Inhibition by Biphenyl Derivatives

Enzyme Target Inhibitor Class Key Structural Features for Inhibition
Sulfatase-2, Aryl sulfatase A, Aryl sulfatase B Biphenyl and biphenyl ether derivatives Presence of sulfamate, carboxylate, and other polar groups. nih.gov
Human Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase Biphenyl-substituted chalcone derivatives Specific substitution patterns on the chalcone and biphenyl rings. researchgate.net
4-hydroxyphenylpyruvate dioxygenase (HPPD) 2-o-substituted-benzoyl-cyclohexane-1,3-diones Strongly electronegative group at the ortho position of the benzoyl ring. nih.gov
Tyrosinase Fortuneanoside E (a biphenyl glycoside) Specific glycosylation and hydroxylation pattern.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmental sustainability has placed a strong emphasis on the development of green synthetic methodologies. Future research on 2-Hexyloxy-1,1'-biphenyl will likely prioritize the creation of eco-friendly and efficient production pathways, moving away from traditional methods that may involve harsh conditions or generate significant waste.

Key research avenues include:

Biocatalysis: The use of enzymes to catalyze the synthesis of high-value amines from low-cost alcohols represents a clean, biocatalytic route. manchester.ac.uk Researchers at the Manchester Institute of Biotechnology have developed a system coupling alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) that synthesizes amines with water as the only by-product. manchester.ac.uk This approach offers economic and environmental benefits and could be adapted for the synthesis of precursors to this compound. manchester.ac.uk

Advanced Catalytic Systems: The Suzuki-Miyaura cross-coupling reaction is a fundamental method for constructing the biphenyl (B1667301) core. researchgate.net Future work will likely focus on optimizing this reaction using green principles. For instance, research has demonstrated the successful synthesis of biphenyl compounds in high yields using water-soluble, fullerene-supported palladium nanocatalysts in pure water at room temperature. researchgate.net This strategy minimizes the use of volatile organic solvents and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions for creating biphenyl structures, offering a more energy-efficient alternative to conventional heating. researchgate.net

Table 1: Comparison of Synthetic Routes for Biphenyl Compounds
Synthetic StrategyKey FeaturesAdvantagesFuture Research Focus for this compound
Traditional Synthesis Often involves multi-step processes with complex reactions and potentially toxic side-products.Established and well-understood methodologies.Replacement with greener alternatives.
Biocatalysis Employs enzymes (e.g., ADH, AmDH) to drive reactions. By-product is often just water. manchester.ac.ukEnvironmentally benign, high efficiency, potential for economic benefits. manchester.ac.ukEngineering specific enzymes for the synthesis of alkoxybiphenyl precursors.
Green Suzuki-Miyaura Coupling Uses water-soluble nanocatalysts (e.g., fullerene-supported PdCl2) in aqueous media. researchgate.netHigh yields at room temperature, catalyst recyclability, reduced solvent waste. researchgate.netAdapting these catalytic systems for the specific synthesis of this compound.

Exploration of Novel Functionalization and Derivatization Strategies

Functionalization and derivatization are crucial for tailoring the physicochemical properties of this compound to meet the demands of specific applications. mdpi.comnih.gov By introducing new functional groups to the biphenyl scaffold, researchers can modulate its electronic, optical, and biological characteristics.

Promising areas for future investigation include:

C-H Bond Activation: Direct hydroxylation of the biphenyl core is an emerging strategy. Research has shown that Pd(II)-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols can produce 2,2'-biphenols, creating new sites for further modification. researchgate.netrsc.org Applying similar hydroxyl-directed C-H activation techniques to this compound could yield novel poly-functionalized derivatives.

Cross-Coupling Reactions: The Buchwald-Hartwig cross-coupling reaction has been successfully used to synthesize N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. researchgate.net This demonstrates a viable pathway for introducing complex amine-based functionalities, which are of great interest for developing materials for optoelectronic devices. researchgate.net

Creating Compound Libraries: A systematic approach to derivatization can lead to the creation of libraries of biphenyl- and biphenyl ether-sulfamates. researchgate.net These libraries are invaluable for screening for specific biological activities, such as enzyme inhibition, and can accelerate drug discovery programs. manchester.ac.ukresearchgate.net

Derivatization modifies molecular characteristics to enhance properties such as extraction selectivity, volatility for gas chromatography, or detector response in liquid chromatography. mdpi.comgcms.cz These strategies will be essential for developing new analytical methods and applications for this compound.

Integration into Advanced Hybrid Materials and Nanostructures

The field of materials science is increasingly focused on hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level to achieve synergistic properties. nih.gov The distinct structure of this compound makes it an excellent organic building block for such advanced materials.

Future research will likely explore:

Organic-Inorganic Hybrid Perovskites (OIHPs): OIHPs are known for their broad applications in photovoltaics and intelligent switches. rsc.org Integrating this compound or its derivatives as the organic cation could lead to new hybrid materials with unique dielectric and photoluminescent properties, potentially applicable in multifunctional sensors. rsc.org

Sol-Gel Derived Materials: The versatility of sol-gel processing allows for the creation of tailor-made hybrid materials for optics and photonics. rsc.org By incorporating this compound into an inorganic matrix like silica, it may be possible to develop materials with novel optical properties for use in advanced photonic devices. rsc.org

Self-Assembled Nanostructures: The interplay between the rigid biphenyl core and the flexible hexyloxy chain can be exploited to direct the self-assembly of molecules into ordered nanostructures. These structures are foundational for developing functional materials, and biphenyl-based derivatives are known precursors for constructing unique macrocyclic arenes. mdpi.com

Table 2: Potential of this compound in Hybrid Materials
Hybrid Material TypeRole of this compoundPotential PropertiesEmerging Applications
Organic-Inorganic Perovskites Organic cation componentTunable dielectric response, photoluminescence rsc.orgMultifunctional sensors, intelligent switches
Sol-Gel Composites Embedded organic functional moleculeTailored optical and photonic properties rsc.orgIntegrated optics, light-emitting devices
Self-Assembled Nanostructures Molecular building blockOrdered macrocycles, liquid crystallinity mdpi.comresearchgate.netMolecular recognition, advanced displays

Interdisciplinary Applications in Emerging Technologies

The unique properties of this compound and its derivatives position them for use in a range of emerging technologies, fostering interdisciplinary collaboration between chemistry, materials science, and engineering.

Future applications could emerge in the following areas:

Optoelectronics: Triarylamine donors are critical components in organic solar cells and organic light-emitting diodes (OLEDs). researchgate.net Derivatives of this compound that incorporate N,N-diarylthiophen-2-amine units could lead to improved electron-donating materials for these devices. researchgate.net

Liquid Crystal Displays: Biphenyl ethers are known to be important materials in the field of liquid crystal chemistry. researchgate.net Further research into the mesogenic properties of this compound and its derivatives could lead to the development of new liquid crystalline materials for advanced display technologies.

Medicinal Chemistry: Biphenyl and biphenyl ether scaffolds are being explored as inhibitors of sulfatases and other enzymes. researchgate.net Functionalized derivatives of this compound could be investigated as potential therapeutic agents, with novel compounds screened for activity against targets like class I HDACs or the PD-1/PD-L1 interaction. doaj.org

Chemical Sensing: The integration of this compound into hybrid materials could produce advanced sensors. rsc.org Changes in the material's fluorescence or dielectric properties upon exposure to specific analytes could form the basis of highly sensitive and selective detection platforms.

The convergence of these research directions underscores a vibrant future for this compound, transitioning it from a simple chemical compound to a versatile platform for technological innovation.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Hexyloxy-1,1'-biphenyl?

Methodological Answer:

  • Synthesis : Use cross-coupling reactions like Suzuki-Miyaura, employing palladium catalysts (e.g., Pd(PPh₃)₄) to link hexyloxy-substituted aryl halides with biphenyl boronic acids. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .
  • Purification : Perform column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Characterization : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify substituent positions and purity. Mass spectrometry (MS) and X-ray diffraction (XRD) (via SHELX software ) can resolve structural ambiguities.

Q. How does the hexyloxy substituent influence the environmental fate of this compound compared to biphenyl?

Methodological Answer:

  • Volatility : The hexyloxy group increases hydrophobicity, reducing water solubility and enhancing adsorption to organic matter in soil/sediment .
  • Degradation : Design biodegradation assays using soil microbiota to compare degradation rates with biphenyl. Monitor hydroxylated intermediates (e.g., via LC-MS) .
  • Mobility : Conduct soil column experiments to assess leaching potential. Use OECD Guideline 121 for adsorption coefficient (KocK_{oc}) determination .

Q. What toxicity data exist for this compound, and how should researchers address gaps?

Methodological Answer:

  • Existing Data : Limited ecotoxicological data are available. Extrapolate from biphenyl analogs, noting acute aquatic toxicity (e.g., Daphnia magna LC₅₀) .
  • Testing Strategies : Perform in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (OECD 203 for fish toxicity). Prioritize respiratory and dermal exposure routes based on biphenyl’s absorption pathways .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

Methodological Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges for water samples or Soxhlet extraction for soil/sediment.
  • Detection : Gas chromatography-mass spectrometry (GC-MS) for volatile fractions; HPLC-UV/Vis for polar metabolites. Validate methods with deuterated internal standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the design of biphenyl derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. hexyloxy) to assess impacts on bioactivity and lipophilicity (logPP measurements) .
  • Computational Modeling : Employ density functional theory (DFT) to predict electronic effects (e.g., HOMO-LUMO gaps) and molecular docking to evaluate binding affinities with target enzymes .

Q. What are the degradation pathways of this compound under UV irradiation or microbial action?

Methodological Answer:

  • Photolysis : Expose solutions to UV light (254 nm) and analyze products via time-resolved GC-MS. Track hydroxylation or cleavage of the hexyloxy group .
  • Biodegradation : Use enriched microbial consortia from biphenyl-contaminated sites. Identify key enzymes (e.g., dioxygenases) via metagenomic sequencing .

Q. How can crystallographic data resolve conformational flexibility in this compound?

Methodological Answer:

  • XRD Refinement : Grow single crystals via slow evaporation (e.g., in ethanol). Use SHELXL for structure refinement, focusing on torsional angles between biphenyl rings and hexyloxy orientation .
  • Comparative Analysis : Overlay crystal structures with computational models (e.g., Mercury software) to assess steric effects .

Q. How do chemometric methods enhance environmental forensics for this compound contamination?

Methodological Answer:

  • Source Apportionment : Apply principal component analysis (PCA) to congener-specific data from GC-MS. Compare with industrial emission profiles to identify contamination sources .
  • Temporal Trends : Use hierarchical cluster analysis (HCA) on monitoring data to distinguish recent vs. legacy pollution .

Q. What regulatory challenges arise from conflicting persistence/bioaccumulation data for biphenyl derivatives?

Methodological Answer:

  • Data Harmonization : Re-evaluate existing studies using OECD 305 guidelines for bioaccumulation factor (BCF) determination. Address discrepancies in diisopropyl-biphenyl data, where limited experimental BCF values preclude Annex D compliance .
  • Risk Assessment : Integrate read-across approaches with QSAR predictions for missing endpoints (e.g., chronic toxicity) .

Q. How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Property Estimation : Use EPI Suite for logKowK_{ow}, vapor pressure, and biodegradability. Validate predictions with experimental data .
  • Machine Learning : Train models on PubChem datasets to predict melting points or solubility. Cross-reference with NIST Chemistry WebBook entries .

Contradictions and Knowledge Gaps

  • Environmental Persistence : While biphenyl degrades rapidly in soil , its derivatives may persist due to alkyl chain hydrophobicity. Prioritize long-term field studies to resolve this discrepancy .
  • Toxicity Classification : Biphenyl is classified as non-carcinogenic (EPA Group D), but structural analogs may exhibit genotoxicity. Conduct comparative micronucleus assays .

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